molecular formula C11H22N2O4S B11847352 (S)-tert-Butyl 2,4-dimethyl-1,2,5-thiadiazepane-5-carboxylate 1,1-dioxide CAS No. 1956435-03-2

(S)-tert-Butyl 2,4-dimethyl-1,2,5-thiadiazepane-5-carboxylate 1,1-dioxide

Cat. No.: B11847352
CAS No.: 1956435-03-2
M. Wt: 278.37 g/mol
InChI Key: YOCWEQZGATZROE-VIFPVBQESA-N
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Description

(S)-tert-Butyl 2,4-dimethyl-1,2,5-thiadiazepane-5-carboxylate 1,1-dioxide is a synthetic organic compound that belongs to the class of thiadiazepanes These compounds are characterized by a seven-membered ring containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2,4-dimethyl-1,2,5-thiadiazepane-5-carboxylate 1,1-dioxide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiadiazepane Ring: This could involve the cyclization of a precursor molecule containing sulfur and nitrogen atoms.

    Introduction of tert-Butyl and Dimethyl Groups: These groups can be introduced through alkylation reactions.

    Oxidation to Form the Dioxide: The final step might involve oxidation to introduce the dioxide functionality.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2,4-dimethyl-1,2,5-thiadiazepane-5-carboxylate 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation might lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could potentially remove the dioxide functionality.

    Substitution: The tert-butyl and dimethyl groups might be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce thiadiazepanes without the dioxide functionality.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2,4-dimethyl-1,2,5-thiadiazepane-5-carboxylate 1,1-dioxide would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interaction with Receptors: Acting as an agonist or antagonist.

    Pathways Involved: Specific biochemical pathways that are affected by the compound.

Comparison with Similar Compounds

Similar Compounds

    Thiadiazepane Derivatives: Compounds with similar ring structures but different substituents.

    Sulfonamides: Compounds containing sulfur and nitrogen atoms with similar functional groups.

Uniqueness

(S)-tert-Butyl 2,4-dimethyl-1,2,5-thiadiazepane-5-carboxylate 1,1-dioxide is unique due to its specific combination of functional groups and stereochemistry, which can impart distinct chemical and biological properties.

Properties

CAS No.

1956435-03-2

Molecular Formula

C11H22N2O4S

Molecular Weight

278.37 g/mol

IUPAC Name

tert-butyl (4S)-2,4-dimethyl-1,1-dioxo-1,2,5-thiadiazepane-5-carboxylate

InChI

InChI=1S/C11H22N2O4S/c1-9-8-12(5)18(15,16)7-6-13(9)10(14)17-11(2,3)4/h9H,6-8H2,1-5H3/t9-/m0/s1

InChI Key

YOCWEQZGATZROE-VIFPVBQESA-N

Isomeric SMILES

C[C@H]1CN(S(=O)(=O)CCN1C(=O)OC(C)(C)C)C

Canonical SMILES

CC1CN(S(=O)(=O)CCN1C(=O)OC(C)(C)C)C

Origin of Product

United States

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